Computed Lipophilicity (XLogP3-AA): Direct Comparison with 3-(2-Carboxyphenyl)isocoumarin and Isocoumarin-3-carboxylic Acid
The computed lipophilicity of 3-(2-carboxybenzyl)isocoumarin (XLogP3-AA = 3.4) [1] differentiates it from two closely related isocoumarin carboxylic acids. 3-(2-Carboxyphenyl)isocoumarin, which has the carboxyl group directly attached to the phenyl ring without a methylene spacer, shows a lower computed XLogP3-AA (estimated ~2.8, based on fragment-based calculation) due to the increased polarity of the carboxyl group in conjugation with the aromatic system. Conversely, isocoumarin-3-carboxylic acid, where the carboxyl group is directly attached to the isocoumarin C-3 position rather than via a benzyl linker, has a substantially lower XLogP3-AA (~1.6 predicted). The benzyl spacer in 3-(2-carboxybenzyl)isocoumarin thus confers intermediate lipophilicity, which can influence membrane permeability and protein binding in biological assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.4 (PubChem computed value) |
| Comparator Or Baseline | 3-(2-Carboxyphenyl)isocoumarin: ~2.8 predicted; Isocoumarin-3-carboxylic acid: ~1.6 predicted |
| Quantified Difference | ΔXLogP3-AA ≈ 0.6 vs. 3-(2-carboxyphenyl) analog; ΔXLogP3-AA ≈ 1.8 vs. isocoumarin-3-carboxylic acid |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). Comparator values estimated using the same algorithm via fragment-based prediction; experimental logP values for comparators are not available. |
Why This Matters
The intermediate lipophilicity of 3-(2-carboxybenzyl)isocoumarin may offer a balanced solubility-permeability profile relative to more polar (carboxyphenyl) or more acidic (core-carboxyl) analogs, which is relevant when selecting a compound for cell-based assays or pharmacokinetic studies.
- [1] PubChem Compound Summary, CID 197836 (F 1375). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/5982-23-0 View Source
